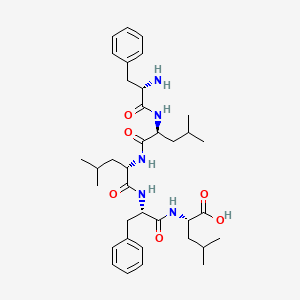
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine
描述
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is a peptide compound composed of five amino acids: phenylalanine and leucine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in scientific research and industry.
属性
CAS 编号 |
834899-50-2 |
|---|---|
分子式 |
C36H53N5O6 |
分子量 |
651.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C36H53N5O6/c1-22(2)17-28(38-32(42)27(37)20-25-13-9-7-10-14-25)33(43)39-29(18-23(3)4)34(44)40-30(21-26-15-11-8-12-16-26)35(45)41-31(36(46)47)19-24(5)6/h7-16,22-24,27-31H,17-21,37H2,1-6H3,(H,38,42)(H,39,43)(H,40,44)(H,41,45)(H,46,47)/t27-,28-,29-,30-,31-/m0/s1 |
InChI 键 |
RBKUOQGRMWIHDM-QKUYTOGTSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Substitution reactions often use specific enzymes or chemical reagents to replace amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
科学研究应用
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine has diverse applications in scientific research:
Chemistry: It is used to study peptide synthesis methods and the effects of amino acid sequence on peptide properties.
Biology: This peptide can be used to investigate protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways.
Medicine: Peptides like this one are explored for their potential therapeutic applications, including as drug delivery agents and in the development of peptide-based vaccines.
Industry: In the industrial sector, peptides are used in the production of cosmetics, food additives, and as components in biochemical assays.
作用机制
The mechanism of action of L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular responses, including changes in gene expression, enzyme activity, or signal transduction pathways.
相似化合物的比较
Similar Compounds
L-Phenylalanyl-L-leucine: A dipeptide with similar amino acid composition but shorter chain length.
L-Leucyl-L-phenylalanine: Another dipeptide with reversed sequence of amino acids.
Cyclo(L-phenylalanyl-L-leucyl): A cyclic peptide with a similar sequence but different structural conformation.
Uniqueness
L-Phenylalanyl-L-leucyl-L-leucyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and length, which confer distinct physicochemical properties and biological activities. Its longer chain length compared to dipeptides allows for more complex interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


